Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

Catalog No.
S888129
CAS No.
405514-94-5
M.F
C15H30F6N2O4S2
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylmethylammonium Bis(trifluoromethanesulfony...

CAS Number

405514-94-5

Product Name

Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)azanium

Molecular Formula

C15H30F6N2O4S2

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1

InChI Key

XALVHDZWUBSWES-UHFFFAOYSA-N

SMILES

CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

The exact mass of the compound Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (CAS 405514-94-5), commonly designated as[N1444][TFSI], is a high-purity aliphatic quaternary ammonium ionic liquid engineered for extreme electrochemical and thermal stability. Operating as a room-temperature liquid with a density of 1.26 g/cm³ and a viscosity of approximately 522 cP at 25 °C, it features a highly hydrophobic profile driven by its three butyl chains and fluorinated TFSI anion . Unlike aromatic ionic liquids,[N1444][TFSI] lacks unsaturated bonds, granting it an ultra-wide electrochemical window exceeding 6.2 V[1]. This structural advantage makes it a critical procurement choice for high-voltage battery electrolytes, reactive metal electrodeposition, and advanced solvent extraction processes where conventional solvents or standard imidazolium-based ionic liquids undergo rapid degradation.

Procurement strategies often default to widely available imidazolium-based ionic liquids (e.g., [BMIM][TFSI]) or standard organic carbonates due to their lower viscosity and lower upfront cost; however, substituting [N1444][TFSI] with these generic alternatives introduces critical failure points in extreme environments. Imidazolium cations contain unsaturated π-electrons that are highly susceptible to cathodic reduction, limiting their electrochemical stability window to approximately 4.0–4.5 V, which results in rapid electrolyte decomposition during high-voltage cycling or reactive precursor reduction [1]. Furthermore, in nuclear reprocessing or harsh acidic extractions, aromatic rings lack the radiolytic stability and intense hydrophobicity provided by the fully aliphatic tributylmethylammonium cation, leading to phase instability and extractant degradation .

Electrochemical Stability Window for High-Voltage Energy Storage

When formulating polymer gel electrolytes (PGEs) for next-generation lithium-ion batteries, the electrochemical stability window (ECW) is a strict procurement constraint. While common imidazolium ionic liquids like [BMIM][TFSI] decompose at approximately 4.5 V, [N1444][TFSI] demonstrates an exceptionally wide ECW of 6.2 V to nearly 7.0 V vs. Li+/Li due to the absence of unsaturated bonds in its aliphatic ammonium cation [1]. This allows [N1444][TFSI] to be paired with high-voltage cathode materials without undergoing oxidative or reductive degradation [2].

Evidence DimensionElectrochemical Stability Window (ECW)
Target Compound Data[N1444][TFSI]: 6.2 V to 7.0 V vs. Li+/Li
Comparator Or Baseline[BMIM][TFSI] (Imidazolium baseline): ~4.5 V vs. Li+/Li
Quantified Difference>1.7 V expansion in stability window
ConditionsCyclic voltammetry in polymer gel electrolytes at room temperature

Buyers developing high-voltage energy storage systems must procure aliphatic ammonium ILs to prevent the catastrophic electrolyte breakdown seen with imidazolium salts.

Cathodic Stability for Room-Temperature Electrodeposition

The electro-reduction of precursors like silicon tetrachloride (SiCl4) to crystalline silicon requires a solvent that resists reduction at highly negative potentials. Aqueous solutions and volatile organics like THF fail due to low electrochemical stability or restricted temperature windows. Utilizing[N1444][TFSI] as the electrolyte allows for the stable, efficient electrodeposition of Si from SiCl4 at low temperatures (≤ 100 °C) because the robust tributylmethylammonium cation resists the extreme cathodic potentials required for Si reduction, outperforming standard organic solvents [1].

Evidence DimensionElectrolyte viability for SiCl4 reduction
Target Compound Data[N1444][TFSI]: Stable electrodeposition at ≤ 100 °C
Comparator Or BaselineAqueous / THF solvents: Decomposition or volatility limits
Quantified DifferenceEnables low-temperature crystalline Si recovery without solvent breakdown
ConditionsElectro-reduction of SiCl4 in ionic liquid electrolyte

Procuring this compound enables manufacturers to safely electrodeposit reactive semiconductors at low temperatures without relying on volatile or easily degraded solvents.

Hydrophobicity and Phase Stability in Actinide Solvent Extraction

In the extraction of actinides (Pu, U, Am) from highly acidic nitric acid mediums, the diluent must maintain strict phase separation and resist radiolytic degradation. Conventional imidazolium diluents display critical drawbacks in radiolytic stability and phase behavior under these conditions. In contrast, strongly hydrophobic aliphatic ionic liquids like [N1444][TFSI] provide superior phase stability and act as an ideal diluent for task-specific ionic liquids (e.g., [AmDOA][NTf2]), ensuring efficient separation and recovery of plutonium without diluent breakdown .

Evidence DimensionDiluent suitability in nitric acid extraction
Target Compound Data[N1444][TFSI]: Stable phase separation and high radiolytic resistance
Comparator Or BaselineImidazolium ILs: Radiolytic degradation and phase instability
Quantified DifferenceMaintains structural integrity and hydrophobicity in harsh acidic environments
ConditionsLiquid-liquid extraction of actinides from nitric acid medium

For nuclear and heavy-metal remediation workflows, this compound guarantees the long-term solvent stability that aromatic ionic liquids cannot provide.

Environmental Tolerance for Poly(ionic liquid) Gels

Developing adhesive, conductive gels for underwater sensors requires materials that do not leach or lose conductivity in aqueous environments. When [N1444][TFSI] is used as a medium for cross-linking poly(ionic liquid) gels, the abundant hydrophobic butyl chains and fluorinated TFSI groups prevent water ingress. This imparts the resulting material with stable conductivity and excellent adhesion in dynamic water conditions, a performance metric where standard hydrophilic hydrogels completely fail due to swelling and ion dissolution [1].

Evidence DimensionUnderwater signal stability and adhesion
Target Compound Data[N1444][TFSI]-based PILG: Stable ECG signal transmission underwater
Comparator Or BaselineStandard hydrogels: Rapid swelling and loss of conductivity
Quantified DifferenceComplete retention of sensor functionality in dynamic aqueous environments
ConditionsOne-step photoinitiated radical polymerization for underwater ECG monitoring

Engineers designing marine or implantable sensors must select highly hydrophobic ionic liquids like [N1444][TFSI] to prevent catastrophic device failure in wet environments.

High-Voltage Lithium-Ion and Solid-State Batteries

Due to its exceptional electrochemical stability window (≥ 6.2 V), [N1444][TFSI] is the premier choice for formulating polymer gel electrolytes (PGEs) paired with next-generation high-voltage cathodes, preventing the premature degradation seen in standard carbonate solvents and imidazolium ionic liquids [1].

Low-Temperature Electrodeposition of Reactive Metals

The extreme cathodic stability of the tributylmethylammonium cation makes this compound an ideal electrolyte for the room-temperature or low-temperature (≤ 100 °C) electro-reduction of reactive precursors, such as converting SiCl4 to crystalline silicon, bypassing the need for volatile, hazardous organic solvents [2].

Actinide and Heavy Metal Solvent Extraction

In nuclear reprocessing and hydrometallurgy, [N1444][TFSI] serves as a highly robust, radiolytically stable hydrophobic diluent. It supports task-specific extractants in highly acidic environments (e.g., concentrated nitric acid) where traditional aromatic ionic liquids suffer from radiolytic breakdown and poor phase separation .

Underwater Flexible Electronics and Wearable Sensors

Leveraging its intense hydrophobicity driven by multiple butyl chains and the fluorinated TFSI anion, [N1444][TFSI] enables the fabrication of adhesive, conductive poly(ionic liquid) gels that maintain stable signal transmission (such as ECG monitoring) even when fully submerged in dynamic water environments [3].

GHS Hazard Statements

H302 (99.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (99.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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